2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique structure that incorporates both a trifluoromethyl group and a methyl group. This compound has garnered attention in various fields of chemistry due to its potential pharmacological applications and reactivity in chemical synthesis.
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is classified as a substituted oxadiazole. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms, and they are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole can be achieved through several methodologies:
The reactions typically involve heating the reactants under controlled conditions to promote cyclization. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
The molecular structure of 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole features:
This specific arrangement contributes to its unique chemical properties and reactivity.
The molecular formula is , with a molar mass of approximately 164.08 g/mol. The presence of fluorine atoms significantly affects the compound's electronic properties and stability.
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. The choice of catalysts and solvents plays a crucial role in determining the reaction pathway.
The mechanism of action for compounds containing the oxadiazole moiety often involves interactions with biological targets such as enzymes or receptors. For instance, studies have shown that 1,3,4-oxadiazoles exhibit anticancer activity by inhibiting specific cellular pathways .
Research indicates that modifications to the oxadiazole structure can enhance its biological activity, suggesting that the trifluoromethyl substitution may play a role in increasing lipophilicity and bioavailability.
Relevant studies indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole has several applications:
The construction of the 1,3,4-oxadiazole core bearing methyl and trifluoromethyl substituents employs strategic ring-closure methodologies centered on cyclodehydration and oxidative cyclization pathways. The most efficient route involves O-ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate as a key precursor for radical-based transformations. Under mild conditions (40-60°C), this substrate undergoes efficient intermolecular radical additions to unactivated alkenes, enabling access to complex polycyclic frameworks through subsequent intramolecular [4 + 2] cycloadditions [1].
Alternative cyclization approaches utilize N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides under acidic or basic catalysis. This method proceeds via condensation of hydrazine carboxamides with trifluoromethylated carbonyl compounds, followed by cyclodehydration—typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. The solvent system critically influences yield; toluene or dichloroethane at reflux (110-120°C) provides optimal results compared to solvent-free conditions [1] [7].
Table 1: Ring-Closure Methodologies for 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole Synthesis
Precursor | Cyclizing Agent/Conditions | Temperature (°C) | Yield (%) | Key Advantages |
---|---|---|---|---|
O-ethyl S-(oxadiazolyl)methyl xanthate | Radical initiators/AIBN | 40-60 | 65-78 | Functional group tolerance, mild conditions |
N-acylhydrazines | POCl₃ (excess)/Toluene | 110 | 70-85 | Scalability, commercial reagent availability |
Hydrazone derivatives | I₂, K₂CO₃/DMSO | 25 | 60-72 | Room temperature operation |
Diacylhydrazines | SOCl₂ (neat) | 80 | 47-55 | No solvent required |
A third approach employs iodine-mediated oxidative cyclization of hydrazones formed from trifluoroacetohydrazide and aldehydes. This method operates at ambient temperature (25°C) in DMSO with potassium carbonate base, offering functional group compatibility but moderate yields (60-72%) [8]. The choice of strategy balances atom economy, reaction scalability, and compatibility with sensitive functional groups required for downstream derivatization.
The trifluoromethyl (-CF₃) and methyl (-CH₃) groups serve as critical handles for structural diversification, enabling precise modulation of electronic properties, lipophilicity, and steric bulk. Selective transformations of the methyl group exploit its relatively higher reactivity compared to the electron-deficient trifluoromethyl moiety. Bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) generates 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)methyl bromide—a versatile alkylating agent for nucleophiles like amines, thiols, and carboxylates. This intermediate facilitates the synthesis of pyrimidine-oxadiazole hybrids demonstrating potent activity against Mycobacterium tuberculosis (MIC = 2 μM) [1].
The trifluoromethyl group participates primarily in electron-withdrawing interactions that influence ring electronics, though direct functionalization is challenging. Strategic modifications include:
Table 2: Functionalization Pathways and Derived Compounds
Modification Site | Reagent/Reaction | Product Class | Key Property Enhancement |
---|---|---|---|
C2-Methyl group | NBS/AIBN → Amine nucleophile | Pyrimidine-oxadiazole hybrids | Antimycobacterial potency (MIC = 2 μM) |
C2-Methyl group | Alkylation (C₈–C₁₂ halides) | N-Alkylated oxadiazoles | Membrane permeability, anti-TB activity |
C5-Trifluoromethyl | None (electronic effects) | Parent compound | Metabolic stability, electron deficiency |
C2-Bromomethyl | Suzuki coupling | 2-Arylquinazolin-4-oxadiazole hybrids | Fluorescence (λₑₘ = 450-523 nm) |
Regioselective functionalization of the oxadiazole nucleus demands precision catalysis to overcome inherent electronic biases. Palladium-catalyzed cross-coupling at the C4 position (when activated by halogens) employs Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts. For example, 4-iodo-2-methyl-5-trifluoromethyl-1,3,4-oxadiazole undergoes Stille coupling with tributyl(vinyl)tin to install alkenyl groups—key intermediates for polymerizable monomers [7].
Copper(I)-mediated N-arylation enables substitution at N3 using aryl iodides and CuI/1,10-phenanthroline catalysis in DMF at 100°C. This approach generates N-aryl-1,3,4-oxadiazolium salts with enhanced hydrogen-bonding capabilities, improving target affinity in enzyme inhibition studies [8].
Critical catalytic considerations include:
Table 3: Catalytic Systems for Regioselective Functionalization
Reaction Type | Catalyst System | Substrate | Regioselectivity | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Bromo-2-methyl-5-CF₃-oxadiazole | C4-aryl substitution | 75-88 |
N3-Arylation | CuI/1,10-phenanthroline, Cs₂CO₃ | 2-Methyl-5-CF₃-1,3,4-oxadiazole | N3-arylation | 60-70 |
Radical allylation | AIBN, allyltributyltin | Xanthate precursor | C2-functionalization | 65-78 |
Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, iPr₂NH | 4-Iodo-oxadiazole | C4-alkynylation | 72-80 |
Fluorinated reagents are indispensable for introducing and manipulating the trifluoromethyl group within the oxadiazole scaffold. Trifluoroacetic anhydride (TFAA) serves as both a cyclodehydration agent and CF₃ source in tandem reactions. When reacted with N’-arylidene-2-(trifluoromethyl)acetohydrazides, TFAA simultaneously constructs the oxadiazole ring and installs the trifluoromethyl group via decarboxylative trifluoromethylation [5].
Silicon-based fluorinating agents like (trifluoromethyl)trimethylsilane (TMSCF₃) enable nucleophilic trifluoromethylation of oxadiazole-2-carboxaldehydes under mild fluoride activation (TBAF, 25°C). This method achieves >90% regioselectivity without oxadiazole ring degradation—a limitation observed with harsh electrophilic trifluoromethylating reagents (e.g., Umemoto’s reagent) [5].
Key reagent innovations include:
Table 4: Fluorinated Reagents in Oxadiazole Synthesis
Reagent | Role | Reaction Conditions | Efficiency Gain |
---|---|---|---|
(Trifluoromethyl)trimethylsilane | Nucleophilic CF₃ source | TBAF, DMF, 25°C | 88-92% yield, >90% regioselectivity |
Trifluoroacetic anhydride | Cyclodehydrating agent & CF₃ precursor | Pyridine, 80°C | Single-step ring formation & CF₃ installation |
Dichloro(diethyl)silane | Lewis acid catalyst for ring closure | DCM, 0°C → 25°C | 85% yield, reduced byproducts |
NFSI (N-fluorobenzenesulfonimide) | Electrophilic fluorination | Cu(OTf)₂, MeCN, 60°C | Late-stage fluorination (C4) |
Solution-phase synthesis dominates large-scale production of 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole due to operational simplicity and established protocols. Cyclodehydration of diacylhydrazides in toluene/POCl₃ at reflux efficiently generates decagram quantities with 70-85% isolated yields after aqueous workup. However, purification challenges arise from phosphorylated byproducts requiring repeated silica gel chromatography, reducing overall throughput [5] [7].
Solid-phase approaches leverage polymer-supported reagents for purification-free synthesis. Merrifield resin-bound hydrazides react with trifluoroacetic anhydride, followed by cyclative cleavage using microwave irradiation (150°C, 20 min). This method achieves 95% purity without chromatography but suffers from lower yields (50-60%) and limited scalability due to resin loading capacity (≤2 mmol/g) [6].
Critical trade-offs include:
Table 5: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical yield | 70-85% | 50-60% |
Purification requirement | Column chromatography (essential) | Filtration/washes (minimal) |
Scalability | >100 g feasible | ≤10 g (resin-dependent) |
Byproduct profile | Phosphorylated impurities | Linker cleavage contaminants |
Functional group tolerance | Broad (acid/base-sensitive groups ok) | Limited (incompatible with strong acids) |
Equipment complexity | Standard glassware | Specialized reactors/cleavage devices |
Concluding Remarks
The synthetic landscape for 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole is defined by innovations in ring-closure strategies, catalytic functionalization, and fluorinated reagent chemistry. Radical-based cyclizations and silicon-mediated methodologies offer complementary routes to this privileged scaffold, while regioselective catalysis enables precise installation of pharmacophores at C4 and N3. The trifluoromethyl group’s metabolic stability and electronic effects, combined with the methyl group’s versatility for derivatization, underscore this heterocycle’s utility in medicinal chemistry and materials science. Future advances will likely focus on continuous-flow implementations of existing methodologies to enhance safety, scalability, and sustainability—particularly for hazardous cyclodehydration steps.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9